molecular formula C9H11NO2 B14453706 8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene CAS No. 72393-13-6

8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene

Katalognummer: B14453706
CAS-Nummer: 72393-13-6
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: TUFJIVUHTYZSOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Ethoxy-7-oxa-9-azatetracyclo[43002,403,5]non-8-ene is a complex organic compound characterized by its unique tetracyclic structure

Vorbereitungsmethoden

The synthesis of 8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.

Analyse Chemischer Reaktionen

8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like peracids and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its therapeutic potential. Additionally, it has industrial applications in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use, but generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects.

Vergleich Mit ähnlichen Verbindungen

8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene can be compared with other similar compounds such as 9-phenyl-7-oxa-8-azatetracyclo[4.3.0.0~2,4~.0~3,5~]non-8-ene . These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior.

Eigenschaften

CAS-Nummer

72393-13-6

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

8-ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene

InChI

InChI=1S/C9H11NO2/c1-2-11-9-10-7-5-3-4(5)6(3)8(7)12-9/h3-8H,2H2,1H3

InChI-Schlüssel

TUFJIVUHTYZSOC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2C3C4C3C4C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.